![molecular formula C17H23N3 B14482911 5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] CAS No. 63953-55-9](/img/structure/B14482911.png)
5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a piperidine ring fused to a benzimidazole moiety, which is further connected to a cyclohexane ring. The spiro linkage imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable benzimidazole precursor with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts such as rhodium complexes and reagents like pinacol borane to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to fully saturated spirocyclic compounds.
Scientific Research Applications
5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Spiropiperidines: Compounds with a similar spirocyclic structure but different substituents.
Benzimidazole Derivatives: Compounds that share the benzimidazole core but lack the spiro linkage.
Piperidine Derivatives: Compounds with a piperidine ring but different structural frameworks.
Uniqueness
5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] is unique due to its spirocyclic structure, which imparts distinct three-dimensionality and rigidity. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63953-55-9 |
|---|---|
Molecular Formula |
C17H23N3 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5-piperidin-1-ylspiro[benzimidazole-2,1'-cyclohexane] |
InChI |
InChI=1S/C17H23N3/c1-3-9-17(10-4-1)18-15-8-7-14(13-16(15)19-17)20-11-5-2-6-12-20/h7-8,13H,1-6,9-12H2 |
InChI Key |
JWJSNDATZXLLPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=C3C=CC(=CC3=N2)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



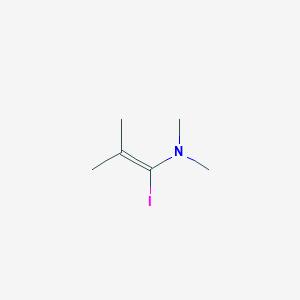
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
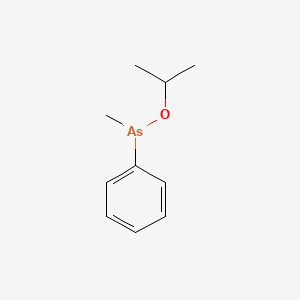
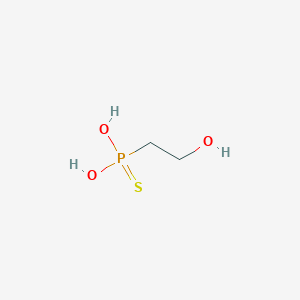
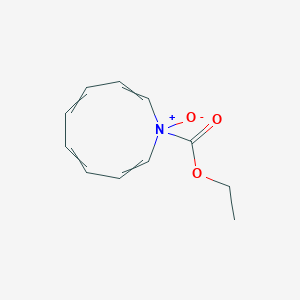
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
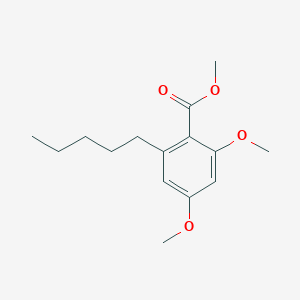
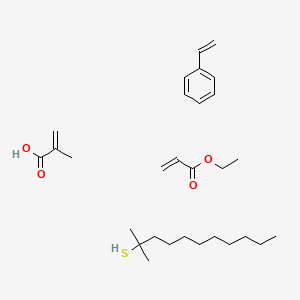
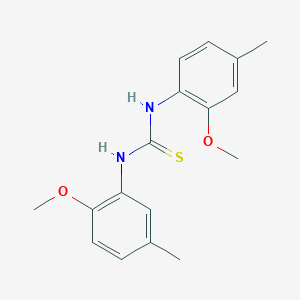

![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
